3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N3O. It features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propan-1-amine group.
Vorbereitungsmethoden
The synthesis of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases, such as DMSO . Another method includes the oxidative cyclization of nitrile oxides with dipolarophiles . Industrial production methods typically involve large-scale synthesis using these routes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which are facilitated by the oxadiazole ring and the cyclohexyl group .
Vergleich Mit ähnlichen Verbindungen
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared with other oxadiazole derivatives, such as:
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,2,5-Oxadiazole Derivatives:
The uniqueness of this compound lies in its specific combination of the cyclohexyl group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19N3O |
---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h9H,1-8,12H2 |
InChI-Schlüssel |
LMZZLRXSDNONSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NOC(=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.